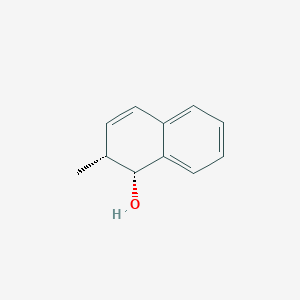
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is a chiral organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it. This compound is known for its enantiomeric purity and is often used in stereoselective synthesis and as a chiral building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthol using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium or rhodium supported on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of immobilized chiral catalysts on solid supports can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: 2-methyl-1,2-dihydronaphthalen-1-one.
Reduction: 2-methyl-1,2-dihydronaphthalene.
Substitution: 2-methyl-1,2-dihydronaphthalen-1-chloride or 2-methyl-1,2-dihydronaphthalen-1-bromide.
科学研究应用
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavors due to its unique structural properties.
作用机制
The mechanism of action of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological macromolecules, leading to enantioselective effects.
相似化合物的比较
Similar Compounds
- (1R,2R)-1,2-dihydronaphthalen-1-ol
- (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol
- 2-methyl-1-naphthol
Uniqueness
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis. Compared to its analogs, it offers higher enantiomeric purity and selectivity, making it a preferred choice in applications requiring precise stereochemical control.
属性
CAS 编号 |
503624-63-3 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m1/s1 |
InChI 键 |
PVRGMTGDVJIXGL-LDYMZIIASA-N |
手性 SMILES |
C[C@@H]1C=CC2=CC=CC=C2[C@@H]1O |
规范 SMILES |
CC1C=CC2=CC=CC=C2C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


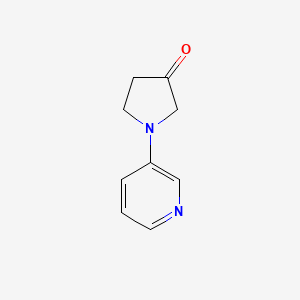

![Cyclopenta[b]indole](/img/structure/B15071945.png)
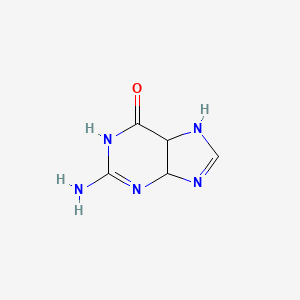
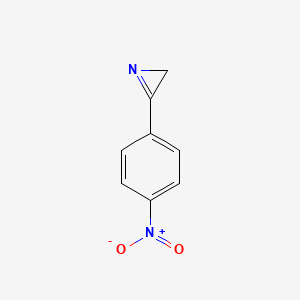
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
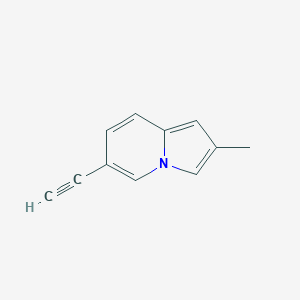



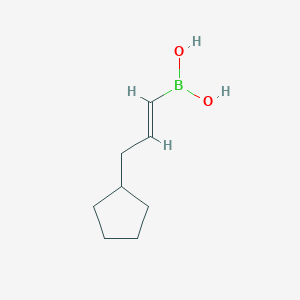

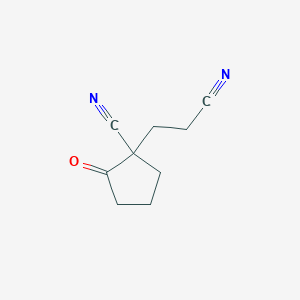
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
